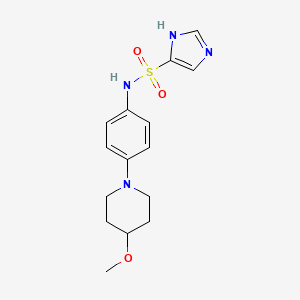

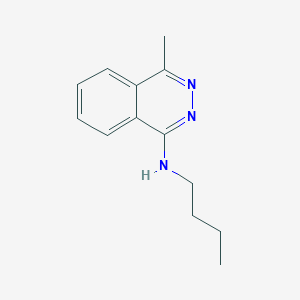

![molecular formula C13H19NO5S B2467308 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide CAS No. 946285-86-5](/img/structure/B2467308.png)

3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Catalytic Processes and Organic Synthesis

3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide is a chemical compound that may find relevance in the field of catalytic processes and organic synthesis. For instance, benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes have been shown to undergo rhodium-catalyzed and substrate-controlled selective C-C bond activation, producing benzo[c]azepine/oxepines, dihydronaphthalen-1-amines, and conjugated dienes. These findings illustrate the compound's potential utility in constructing complex organic structures through catalytic processes (Kai Chen et al., 2016).

Carbonic Anhydrase Inhibition for Therapeutic Applications

The sulfonamide functional group is known for its ability to inhibit carbonic anhydrases, enzymes pivotal in various physiological processes. Aryl and heteroaryl sulfonamides have therapeutic applications, including the inhibition of carbonic anhydrases, which is a strategy in developing new cancer therapies. Glycoconjugate benzene sulfonamides, for example, have shown promise in inhibiting specific human carbonic anhydrase isozymes, indicating potential for cancer therapy applications (Brendan L. Wilkinson et al., 2006).

Microwave-Assisted Organic Synthesis (MACOS)

The compound's sulfonamide group can also play a crucial role in microwave-assisted organic synthesis (MACOS), facilitating the synthesis of benzofused sultams, which are significant due to their biological activities against various targets. This highlights the compound's relevance in enhancing the efficiency and scalability of organic synthesis processes, contributing to the development of potential therapeutic agents (F. Ullah et al., 2010).

Synthesis of Polybenzoxazine for Fuel Cell Applications

A novel sulfonic acid-containing benzoxazine monomer was synthesized for potential use in direct methanol fuel cells. This demonstrates the compound's potential applicability in creating materials with high proton conductivity and low methanol permeability, essential for efficient fuel cell performance (B. Yao et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of this compound is cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compound is designed based on the activity of indoles against these cancer cell lines .

Mode of Action

The compound interacts with its targets by inducing apoptosis and causing cell cycle arrest . This is achieved through the modulation of microtubule assembly, either by suppressing tubulin polymerization or stabilizing the microtubule structure .

Biochemical Pathways

The compound affects the cell cycle, causing both S-phase and G2/M-phase arrests in cancer cells . This disruption of the cell cycle leads to apoptosis, or programmed cell death .

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth. It achieves this by disrupting the cell cycle and inducing apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells and potentially to the shrinkage of tumors.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the reaction of similar compounds has been shown to be temperature-dependent . .

Propiedades

IUPAC Name |

3-(1,3-benzodioxol-5-yloxy)-N-propan-2-ylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5S/c1-10(2)14-20(15,16)7-3-6-17-11-4-5-12-13(8-11)19-9-18-12/h4-5,8,10,14H,3,6-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSOLEZESSDNKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

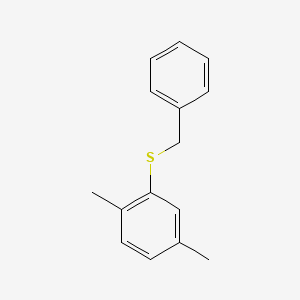

![N-(cyanomethyl)-N-cyclopropyl-2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetamide](/img/structure/B2467231.png)

![7-(4-chlorophenyl)-3-(4-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2467232.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2467234.png)

![1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2467239.png)

![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2467240.png)

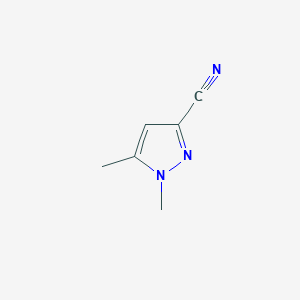

![2-cyano-N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2467244.png)